邻苯二甲酸二丁酯

描述

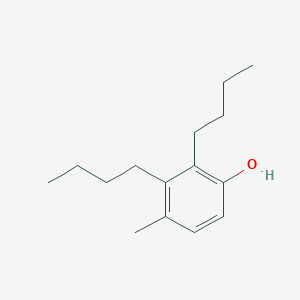

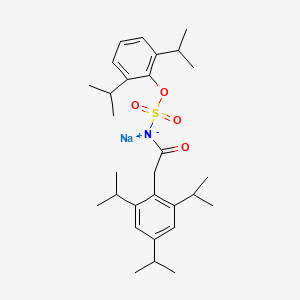

Dibutyl-p-cresol (also known as 2,3-DIBUTYL-4-METHYLPHENOL) is a chemical compound with the molecular formula C15H24O . It has a molecular weight of 220.35 g/mol .

Synthesis Analysis

A continuous-flow diazotization-hydrolysis protocol has been developed for the synthesis of p-cresol, a precursor to Dibutyl-p-cresol . The starting material, p-toluidine, is diazotized to produce a diazonium intermediate, followed by a neutralization reaction with urea and subsequent hydrolysis to yield p-cresol .

Molecular Structure Analysis

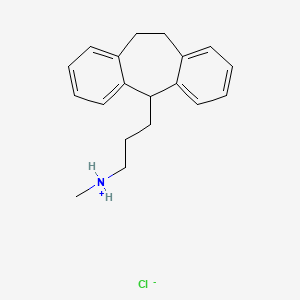

The molecular structure of Dibutyl-p-cresol consists of a phenol group with two butyl groups and one methyl group attached to the benzene ring . The InChI representation of the molecule is InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Dibutyl-p-cresol are not detailed in the search results, it’s known that cresols, which include Dibutyl-p-cresol, originate from the intestinal microbial metabolism of dietary amino acids .

Physical And Chemical Properties Analysis

Dibutyl-p-cresol has a density of 0.9±0.1 g/cm³ . Its boiling point is 322.2±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

科学研究应用

环境影响和土壤微生物组改变

- 对土壤微生物组的影响:邻苯二甲酸二丁酯 (DBP),通常用作增塑剂,会改变黑土的微生物组和功能。高浓度的 DBP 会导致细菌和真菌的有效分类单位 (OTU) 丰富度和香农指数降低,这表明土壤微生物多样性和代谢活动受到干扰,最终影响土壤生态系统功能 (Wang 等人,2016)。

化学分析和纯化技术

- 傅里叶变换红外光谱分析:酸性苯酚电氧化过程中产生的钝化膜,包括对甲酚及其类似物,已使用傅里叶变换红外光谱进行分析,提供了对在该氧化过程中形成的化学结构的见解 (Gattrell & Kirk,1992)。

- 结晶技术:对二丁基甲酚异构体的研究已深入了解它们的溶解度,并开发了从不同原料中提取高纯度化合物的结晶技术,包括离子醇 (Sulimov & Kukushkin,1972)。

- 纯化和纯度测定:重结晶和区域熔化等技术已用于纯化 2,6-二叔丁基对甲酚,证明了提高工业产品纯度的有效方法 (尹德忠,2006)。

医学和生物学研究

- 神经影响:高剂量的邻苯二甲酸二丁酯改善了雄性大鼠的空间学习能力,并与海马体 BDNF 表达增加有关,表明 DBP 暴露的潜在神经影响 (Li 等人,2010)。

- 发酵过程中的微生物来源:已探讨对甲酚在中国白酒酿造过程中的微生物来源,表明其作为主要异味成分的重要性及其与某些微生物属的相关性 (Du 等人,2017)。

- 在细菌竞争中的作用:艰难梭菌产生的对甲酚会影响革兰氏阴性菌的微生物多样性和膜完整性,突出了其在细菌竞争和肠道微生物组中存活中的作用 (Passmore 等人,2018)。

工业和化学过程

- 烷基化反应研究:混合对甲酚和间甲酚与异丁烯的烷基化反应,通过气相色谱-质谱分析,提供了对涉及甲酚化合物的工业过程的见解 (张强,2012)。

环境降解技术

- 芬顿氧化工艺:芬顿氧化工艺已被用于处理含有甲酚的废水,证明了其在去除化学需氧量 (COD) 和降解甲酚异构体方面的有效性 (Kavitha & Palanivelu,2005)。

安全和危害

Dibutyl-p-cresol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

2,3-dibutyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRKTGYVXQRDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1CCCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549386 | |

| Record name | 2,3-Dibutyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29997-25-9 | |

| Record name | 2,3-Dibutyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)